molecular formula C22H19N5O3S B2397091 N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946228-74-6

N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2397091
CAS No.: 946228-74-6
M. Wt: 433.49
InChI Key: WCRVGSVWKKLKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic derivative featuring fused pyrazolo-thiazolo-pyrimidine and acetamide moieties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-30-17-9-5-6-14(10-17)24-19(28)11-16-13-31-22-25-20-18(21(29)26(16)22)12-23-27(20)15-7-3-2-4-8-15/h2-10,12,16H,11,13H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRVGSVWKKLKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines features from various pharmacophores, suggesting diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H19N5O3S
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 946228-74-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Antimicrobial Activity :
    • The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
    • A study highlighted that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities, suggesting that similar mechanisms may be at play in this compound as well .
  • Antitumor Potential :
    • Research indicates that the compound may possess antitumor activity. Its structural similarity to known antitumor agents suggests potential efficacy in inhibiting cancer cell proliferation.
    • Pyrimidine derivatives have been identified as having antitumor properties; thus, the thiazole-pyrimidine hybrid structure of this compound could enhance its anticancer effects .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes has been explored. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target in the treatment of autoimmune diseases and certain cancers .
    • Additionally, compounds with similar structures have been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes that modulate cell signaling pathways involved in inflammation and cancer progression.
  • Oxidative Stress Modulation : Given its antioxidant properties observed in related compounds, it may help mitigate oxidative stress within cells .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

StudyFindings
Umesha et al. (2009)Identified DHODH inhibitors among pyrazole derivatives; potential for immunosuppressive applications .
Wang et al. (2015)Explored pyrimidine derivatives with antitumor activity; suggested similar potential for thiazole-pyrimidine hybrids .
ResearchGate Review (2015)Summarized the broad pharmacological potential of pyrazole derivatives; supports further exploration of N-(3-methoxyphenyl)-2-(4-oxo...) .

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is C22H19N5O3S with a molecular weight of approximately 433.5 g/mol. The compound's structure incorporates multiple pharmacophores that suggest a range of biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of the thiazolo-pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the growth of human lung adenocarcinoma (A549) and breast cancer cells. These studies often utilize molecular docking techniques to predict interactions between the compound and target proteins involved in cancer progression .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Research indicates that pyrazole derivatives can be synthesized to enhance their efficacy against bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance . The mechanism often involves the disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The design and synthesis of derivatives targeting AChE could lead to novel therapeutic agents.

Case Studies and Experimental Findings

Study Focus Findings
Umesha et al., 2009Antimicrobial ActivityNew compounds showed significant antibacterial and antifungal properties .
ResearchGate StudyCytotoxic EvaluationCompounds exhibited cytotoxic effects on A549 and other cancer cell lines .
AChE Inhibitor StudyNeuropharmacologyDerivatives demonstrated potential as AChE inhibitors with promising activity .

Comparison with Similar Compounds

6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one Derivatives (7a–c)

  • Structure : Features a benzo[b][1,4]oxazin-3(4H)-one core fused with a pyrimidine ring, differing from the target compound’s pyrazolo-thiazolo-pyrimidine scaffold.
  • Synthesis : Prepared via reaction of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles using Cs₂CO₃ and dry DMF, achieving higher yields (exact yields unspecified) compared to conventional methods .
  • Key Data : Characterized via ¹H NMR, IR, and mass spectrometry, confirming structural integrity.

5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine Derivatives (8, 9)

  • Structure : Contains a pyrrolo-thiazolo-pyrimidine framework with a 4-methoxyphenyl substituent, contrasting with the target compound’s pyrazolo-thiazolo-pyrimidine and 3-methoxyphenylacetamide groups.
  • Synthesis : Generated via heterocyclization of N-phenylhydrazinecarbothioamide (7) with NaOH or ethyl chloroacetate, yielding triazole-thiol (8) and carbohydrazide (9) derivatives .

N-Phenyl-2-(8,9,10,11-Tetrahydro[1]Benzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamides (10a–c)

  • Structure: Benzothieno-triazolopyrimidine core with sulfanyl-acetamide side chains, differing in ring saturation and substituent placement.
  • Synthesis : Synthesized by reacting 9 with chloroacetanilides in dry acetone with K₂CO₃, yielding 68–74% .

Pyrimidine-Based 1,3,4-Oxadiazoles and Thiazolidin-2-ylidene Derivatives (7b)

  • Structure : Includes a morpholine-substituted pyrimidine linked to a thiazolidin-2-ylidene group, sharing acetamide-like functionality but lacking fused heterocyclic systems.
  • Synthesis : Analogous methods yielded compound 7b in 69% yield , characterized by ¹H/¹³C NMR and IR .
  • Key Data : Thermal stability (mp 206–208°C); spectroscopic confirmation of NH and SCH₂ groups.

Research Findings and Limitations

  • Synthetic Efficiency : The target compound’s structural analogs demonstrate moderate-to-high yields (68–74%) under mild conditions (e.g., Cs₂CO₃/DMF or K₂CO₃/acetone) . However, the absence of direct synthesis protocols for the target compound limits comparative yield analysis.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the fused heterocycles (e.g., pyrazolo-thiazolo-pyrimidine protons at δ 6.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 463.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for target binding .

How should researchers design assays to evaluate its biological activity?

Basic Research Question

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against kinases (CDK2/4) or inflammatory mediators (COX-2) via fluorometric or colorimetric assays .
  • Dose-Response Studies : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate replicates .

How can reaction yields be improved during scale-up synthesis?

Advanced Research Question

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C for coupling reactions) enhance regioselectivity .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce byproduct formation in acylation steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity (>95%) .

What structural features correlate with enhanced bioactivity?

Advanced Research Question

  • SAR Insights :
    • Methoxy Position : 3-Methoxy on the phenyl ring increases solubility and target affinity vs. 4-methoxy analogs .
    • Thiazole Ring : Sulfur atoms enhance π-stacking with kinase active sites (e.g., CDK2) .
  • Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with Asp86 in CDK2) .

What are the stability and storage requirements for this compound?

Basic Research Question

  • Degradation Pathways : Susceptible to hydrolysis in acidic/basic conditions; store in inert atmosphere (N₂) at -20°C .
  • Light Sensitivity : Amber vials prevent photodegradation of the thiazole moiety .
  • Purity Monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) detect decomposition .

How should conflicting data on biological activity be resolved?

Advanced Research Question

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Metabolic Stability : Test in hepatocyte models to rule out false negatives from rapid clearance .
  • Batch Analysis : Ensure synthetic consistency via NMR purity >98% to exclude batch-dependent variability .

What mechanistic insights exist for its enzyme inhibition?

Advanced Research Question

  • Kinase Inhibition : Competes with ATP binding in CDK2’s catalytic cleft (confirmed via crystallography) .
  • Allosteric Modulation : The acetamide group stabilizes a non-active conformation in COX-2, reducing prostaglandin synthesis .
    Methodological Tip : Use mutant enzymes (e.g., CDK2 T160A) to confirm binding specificity .

What challenges arise in multi-step synthesis, and how are they addressed?

Advanced Research Question

  • Intermediate Instability : Protect reactive intermediates (e.g., thiol groups) with trimethylsilyl chloride .
  • Purification Hurdles : Employ preparative HPLC for polar byproducts (e.g., unreacted chloroacetamide) .
  • Regioselectivity : Use directing groups (e.g., nitro) to control cyclization positions .

How do spectroscopic data resolve isomeric impurities?

Advanced Research Question

  • NOESY NMR : Differentiates regioisomers via spatial correlations (e.g., pyrazole vs. thiazole proton proximity) .
  • IR Spectroscopy : Carboxamide C=O stretches (~1670 cm⁻¹) confirm acylation success vs. unreacted amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.